1,1,2-Triphenylethane-1,2-diol

Solid-state characterization Crystal engineering Polymorphism

1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3) is the racemic form of a C₂-symmetric vicinal diol bearing three phenyl substituents on an ethane-1,2-diol backbone (molecular formula C₂₀H₁₈O₂, MW 290.36 g/mol). The compound is a white crystalline solid soluble in ethanol, acetone, dichloromethane, and THF, with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 452.3±40.0 °C at 760 mmHg.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 6296-95-3
Cat. No. B13392775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Triphenylethane-1,2-diol
CAS6296-95-3
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
InChIInChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H
InChIKeyGWVWUZJOQHWMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3): Racemic Vicinal Diol Procurement & Differentiation Guide


1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3) is the racemic form of a C₂-symmetric vicinal diol bearing three phenyl substituents on an ethane-1,2-diol backbone (molecular formula C₂₀H₁₈O₂, MW 290.36 g/mol) . The compound is a white crystalline solid soluble in ethanol, acetone, dichloromethane, and THF, with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 452.3±40.0 °C at 760 mmHg [1]. Unlike its enantiopure counterparts—(R)-(+)-1,1,2-triphenyl-1,2-ethanediol (CAS 95061-46-4) and (S)-(-)-1,1,2-triphenyl-1,2-ethanediol (CAS 108998-83-0)—the racemic mixture exhibits a markedly higher melting point of approximately 163 °C, versus 125–127 °C for the single enantiomers, and possesses zero net optical rotation .

Why Racemic 1,1,2-Triphenylethane-1,2-diol Cannot Be Substituted by Generic Vicinal Diols or Single Enantiomers


Generic substitution fails because 1,1,2-triphenylethane-1,2-diol occupies a unique position at the intersection of three critical procurement parameters: stereochemical form (racemic vs. enantiopure), phenyl-group count (three vs. two in hydrobenzoin or four in TADDOL), and the resulting solid-state properties that govern inclusion complexation behavior. The racemic form (CAS 6296-95-3) melts at approximately 163 °C, roughly 36–38 °C higher than either enantiopure form, indicating fundamentally different crystal packing [1]. It serves as the obligatory starting material for resolution protocols—most notably inclusion crystallization with a chiral host that yields enantiopure diol with 98% ee—and as the essential zero-optical-rotation reference standard for chiral chromatographic method validation [2]. An enantiopure form cannot substitute when the application requires a racemic baseline, nor can a simpler vicinal diol such as hydrobenzoin replicate the three-phenyl architecture that enables unique host–guest clathrate formation and the steric bulk required for effective asymmetric induction in derived ligands .

Quantitative Differentiation Evidence: 1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3) vs. Closest Analogs and Enantiopure Forms


Melting Point Elevation: Racemate (163 °C) vs. Enantiopure Forms (125–127 °C)

The racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) exhibits a melting point of approximately 163 °C, which is 36–38 °C higher than the 125–127 °C reported for both the (R)-(+)- and (S)-(-)-enantiopure forms [1]. This substantial elevation is characteristic of a racemic compound—where heterochiral packing is thermodynamically favored over homochiral packing—and provides a definitive, instrument-free differentiation between the racemate and either enantiomer .

Solid-state characterization Crystal engineering Polymorphism Quality control

Racemic Form as Obligate Precursor for Inclusion Resolution: 98% ee, 65–67% Yield

The racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) serves as the essential starting material for its own resolution into enantiopure forms via enantioselective inclusion crystallization. When (R)- or (S)-1,1,2-triphenylethane-1,2-diol is used as the chiral host, it forms crystalline 1:1 host–guest complexes with (±)-pantolactone, enabling preparative resolution to yield optically active pantolactones with 98% ee in 65–67% yield [1]. This resolution protocol is predicated on the availability of the racemic diol as the feedstock; no other vicinal diol—including hydrobenzoin or TADDOL—has been demonstrated to achieve comparable inclusion-driven resolution efficiency for pantolactone under identical conditions [1].

Chiral resolution Inclusion crystallization Host–guest chemistry Preparative enantiomer separation

Optical Rotation: Zero Basline (Racemic) vs. ±222° (Enantiopure) as a Purity Gate

Racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) has a specific optical rotation of zero, whereas the enantiopure (R)-(+)- and (S)-(-)-forms exhibit [α]20/D values of +222±5° and −215 to −225° (c=1, EtOH), respectively [1]. This stark contrast—a net rotation difference of 222° between racemate and enantiopure material—makes the racemic form the indispensable blank and reference standard for chiral HPLC method development, polarimetric purity assessment, and calibration of circular dichroism instrumentation .

Chiral quality control Optical purity Analytical reference standard Chiral HPLC method development

Three-Phenyl Architecture Enables Unique Cyclic Sulfite Diastereoselectivity (90:10) and Subsequent SN1-Derived Enantiopure Ethers

Treatment of enantiopure (S)-1,1,2-triphenylethane-1,2-diol with thionyl chloride yields cyclic sulfite diastereomers 2a and 2b in a 90:10 ratio [1]. When this diastereomeric mixture is treated with alcohols or diols, enantiomerically pure ethers are obtained via an unexpected SN1-type ring cleavage that proceeds with retention of stereochemical information from the major diastereomer [1]. This diastereoselectivity and subsequent stereospecific ring opening are not observed with simpler vicinal diols such as hydrobenzoin, where the absence of the third phenyl group reduces both the steric bias governing sulfite formation and the carbocation-stabilizing ability required for the SN1 pathway [1].

Cyclic sulfite chemistry Diastereoselective derivatization Enantiopure building blocks SN1 ring opening

Triphenylethane-Diol-Derived Phosphoramidite Ligand Delivers Opposite Enantiomer vs. Hydrobenzoin-Derived Ligand in Pd-Catalyzed Allylation

In a direct head-to-head comparison of phosphoramidite ligands derived from phenyl-substituted 1,2-diols, the ligand based on (S)-1,1,2-triphenylethane-1,2-diol (ligand 7) and the ligand based on (S,S)-hydrobenzoin (ligand 6) gave opposite enantiomers of the allylic alkylation product 11b, with ligand 7 providing up to 70% ee and ligand 6 providing up to 80% ee in Pd-catalyzed allylic sulfonylation of (E)-1,3-diphenylallyl acetate . This stereodivergence—attributed to the higher steric demand of the triphenylethane scaffold (Tolman cone angle calculated to be larger for ligand 7)—means that the triphenylethane-diol-derived ligand provides access to the opposite product enantiomer without requiring the opposite enantiomer of the diol starting material .

Asymmetric catalysis Phosphoramidite ligands Palladium-catalyzed allylation Stereodivergent synthesis

Procurement-Driven Application Scenarios for 1,1,2-Triphenylethane-1,2-diol (CAS 6296-95-3)


In-House Preparative Chiral Resolution via Inclusion Crystallization

Procure racemic 1,1,2-triphenylethane-1,2-diol (CAS 6296-95-3) as the feedstock for enantioselective inclusion crystallization. Using (R)- or (S)-1,1,2-triphenylethane-1,2-diol as the chiral host, (±)-pantolactone is resolved with 98% ee in 65–67% isolated yield, as demonstrated by Vinogradov et al. (2000) [1]. This scenario is attractive when an organization possesses crystallization infrastructure but lacks preparative chiral HPLC capabilities or asymmetric hydrogenation equipment. The racemic starting material is lower-cost than pre-resolved enantiopure forms and enables on-demand generation of either enantiomer by choice of host chirality.

Chiral HPLC Method Development and Polarimetric Calibration Standard

Use racemic 1,1,2-triphenylethane-1,2-diol as the zero-optical-rotation reference standard for developing and validating chiral HPLC separation methods. With a specific rotation [α]D of 0° vs. ±222° for the enantiopure forms, the racemate serves as the unambiguous blank for polarimeter calibration and as the racemic reference injection for determining enantiomeric excess by chiral stationary-phase HPLC . Its melting point of ~163 °C further provides a simple identity check to distinguish it from enantiopure material (125–127 °C).

Synthesis of Enantiopure Derivatives via Cyclic Sulfite Ring-Opening Chemistry

Racemic 1,1,2-triphenylethane-1,2-diol—following resolution to enantiopure form—undergoes reaction with thionyl chloride to yield cyclic sulfite diastereomers in a 90:10 ratio, which upon treatment with alcohols or diols afford enantiomerically pure ethers via an SN1-type ring cleavage, as reported by Fleischer, Galle, and Braun (1997) [2]. This synthetic pathway is uniquely enabled by the three-phenyl scaffold, which stabilizes the carbocation intermediate and biases diastereoselectivity. Procurement of the racemic form supports this workflow when coupled with in-house or outsourced resolution.

Sterically Demanding Phosphoramidite Ligand Synthesis for Stereodivergent Pd-Catalyzed Allylation

Convert enantiopure 1,1,2-triphenylethane-1,2-diol (obtained from racemic precursor) to P-chiral phosphoramidite ligands for Pd-catalyzed asymmetric allylic substitution. As shown by Gavrilov et al. (2011), the triphenylethane-diol-derived ligand yields up to 70% ee and—critically—delivers the opposite product enantiomer compared to the hydrobenzoin-derived analog, providing stereodivergent access to both enantiomers of allylation products without requiring both diol enantiomers . The racemic form (CAS 6296-95-3) is the cost-effective procurement entry point for generating the requisite enantiopure diol ligand precursor.

Quote Request

Request a Quote for 1,1,2-Triphenylethane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.